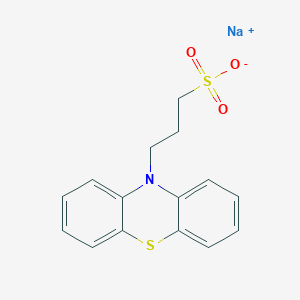

sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate

Overview

Description

Mechanism of Action

Target of Action

Sodium 3-(10H-Phenothiazin-10-yl)propane-1-sulfonate, also known as Sodium Phenothiazine-10-yl-propylsulfonate, primarily targets the enzyme Horseradish Peroxidase (HRP) . HRP is a heme-containing enzyme that plays a crucial role in biological reactions involving the oxidation of various organic and inorganic substrates .

Mode of Action

The compound acts as an electron transfer mediator . It reacts with HRP-II to release HRP and an enhancer radical of the compound itself . This interaction facilitates the oxidation of luminol, a chemiluminescent compound .

Biochemical Pathways

The compound greatly enhances the light output of the peroxidase-catalyzed luminol chemiluminescent oxidation reaction . The enhancer radical of the compound quickly oxidizes luminol anions to induce light emission . This reaction is part of the broader chemiluminescence pathway, which is often used in biological and analytical studies .

Pharmacokinetics

It’s known that the compound is slightly soluble in dmso, methanol, and heated water , which could influence its bioavailability.

Result of Action

The primary result of the compound’s action is the significant enhancement of the chemiluminescent signal in assays involving the oxidation of luminol . This enhancement can improve the sensitivity and accuracy of these assays, making them more effective for detecting various biomarkers .

Action Environment

The compound is stable under an inert atmosphere and at room temperature . It’s hygroscopic, meaning it readily absorbs moisture from the environment . These environmental factors could influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

SODIUM PHENOTHIAZINE-10-YL-PROPYLSULFONATE is known to interact with horseradish peroxidase (HRP) in the process of catalyzing luminol chemiluminescence peroxidation . This interaction enhances the light output of the peroxidation reaction .

Molecular Mechanism

SODIUM PHENOTHIAZINE-10-YL-PROPYLSULFONATE acts as an electron transfer mediator. It reacts with HRP-II to release HRP and an enhancer radical . This enhancer radical quickly oxidizes luminol anions to induce light emission .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PTZ-343 involves a one-pot reaction. Sodium hydride (60% dispersion in mineral oil) is dissolved in dry tetrahydrofuran under an argon atmosphere. A solution of phenothiazine in dry tetrahydrofuran is added, and the mixture is stirred at room temperature and then at 50°C. After cooling, a solution of 1,3-propanesultone in dry tetrahydrofuran is added, and the resulting mixture is stirred. The white precipitate is filtered off, washed with tetrahydrofuran and diethyl ether, and further purified by crystallization from 90% ethanol to give PTZ-343 as white crystals.

Industrial Production Methods

Industrial production methods for PTZ-343 are not widely documented. the synthesis process described above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

PTZ-343 undergoes several types of chemical reactions, including:

Oxidation: PTZ-343 acts as an electron transfer mediator, reacting with horseradish peroxidase to release horseradish peroxidase and a PTZ-343 radical, which oxidizes luminol anions

Substitution: The sulfonate group in PTZ-343 can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Horseradish peroxidase and luminol are commonly used reagents

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Scientific Research Applications

PTZ-343 is widely used in scientific research due to its ability to enhance chemiluminescence. Some of its applications include:

Biology: It is used in immunohistochemistry to detect specific proteins or antigens in tissue samples.

Medicine: PTZ-343 is used in diagnostic assays to improve the sensitivity and accuracy of detection.

Industry: It is used in various industrial applications where enhanced chemiluminescence is required.

Comparison with Similar Compounds

PTZ-343 is unique due to its high efficiency in enhancing chemiluminescence. Similar compounds include:

Biological Activity

Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate, often referred to as SPTZ, is a compound derived from phenothiazine with significant biological activity. This article explores its properties, mechanisms of action, and applications in various fields, particularly in chemiluminescence and as a biochemical enhancer.

- Chemical Name : this compound

- CAS Number : 101199-38-6

- Molecular Formula : C15H14NNaO3S2

- Molecular Weight : 343.403 g/mol

SPTZ acts primarily as a chemiluminescent enhancer in biochemical assays. Its mechanism involves facilitating electron transfer reactions, which are crucial in enhancing the luminescent signals produced during enzymatic reactions. For instance, studies have shown that SPTZ significantly increases the chemiluminescent signal in reactions involving luminol and peroxidase, with optimal enhancement observed at specific pH levels (around 7.2) .

Key Findings:

- Concentration Dependence : The luminescent signal correlates positively with the concentration of SPTZ up to a certain threshold (approximately 1 mM), beyond which the signal begins to decline .

- pH Sensitivity : The effectiveness of SPTZ as an enhancer is also pH-dependent, with maximum activity noted in neutral to slightly acidic conditions .

Applications in Biochemical Assays

SPTZ has been utilized in various biochemical contexts due to its ability to enhance signal detection:

- Chemiluminescence Imaging : SPTZ is employed in portable imaging systems for sensitive detection of biological molecules .

- Peroxidase Assays : It enhances the sensitivity of peroxidase-catalyzed reactions, which are widely used in clinical diagnostics and research applications .

Case Studies

Several studies have highlighted the efficacy of SPTZ in enhancing biochemical assays:

- Luminol-Assisted Reactions :

- Comparative Studies with Other Enhancers :

Data Table: Comparative Analysis of Enhancers

| Enhancer | Optimal pH | Max Signal Intensity | Concentration Range |

|---|---|---|---|

| Sodium Phenothiazine (SPTZ) | 7.2 | High | 0.5 - 1 mM |

| Imidazole | 6.5 | Moderate | 0.1 - 0.5 mM |

| DMAP | 7.0 | Low | 0.01 - 0.1 mM |

Properties

IUPAC Name |

sodium;3-phenothiazin-10-ylpropane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S2.Na/c17-21(18,19)11-5-10-16-12-6-1-3-8-14(12)20-15-9-4-2-7-13(15)16;/h1-4,6-9H,5,10-11H2,(H,17,18,19);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKGYKXFNSKEHED-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14NNaO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635635 | |

| Record name | Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101199-38-6 | |

| Record name | Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.